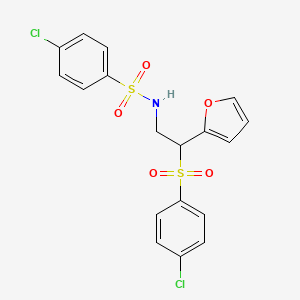

![molecular formula C7H9NO2 B2714303 2-氮杂双环[2.2.1]庚-5-烯-3-羧酸 CAS No. 184687-98-7](/img/structure/B2714303.png)

2-氮杂双环[2.2.1]庚-5-烯-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

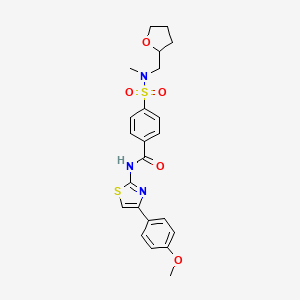

2-Azabicyclo[2.2.1]hept-5-ene-3-one, also referred to as vince lactam , is a versatile intermediate in the synthesis of carbocyclic nucleosides . It has an empirical formula of C6H7NO and a molecular weight of 109.13 .

Synthesis Analysis

The γ-lactam was converted into the bromo ester and the latter compound was transformed in five steps into the diester . Similarly, the lactam was converted into the hydroxy amide via the intermediacy of the dihalogeno compound . These compounds are potential precursors of deoxycarbocyclic nucleosides .Molecular Structure Analysis

The molecular structure of 2-Azabicyclo[2.2.1]hept-5-ene-3-one can be represented by the SMILES string O=C1N[C@H]2C[C@@H]1C=C2 . The InChI key for this compound is DDUFYKNOXPZZIW-CRCLSJGQSA-N .Chemical Reactions Analysis

The reaction of ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate with aroyl chloride and the subsequent hydrolysis of the ester group provided 2-aroyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives . These derivatives underwent a stereospecific rearrangement giving 4-aroylamino-2-oxabicyclo[3.3.0]oct-7-en-3-ones by treatment with trifluoroacetic acid .Physical And Chemical Properties Analysis

The boiling point of 2-Azabicyclo[2.2.1]hept-5-ene-3-one is 102-106 °C/0.25 mmHg (lit.) and its melting point is 54-58 °C (lit.) .科学研究应用

- 2-Azabicyclo[2.2.1]hept-5-ene-3-one serves as an intermediate in the synthesis of carbocyclic sugar amines. These compounds find applications in medicinal chemistry, particularly as building blocks for nucleoside analogs and antiviral agents .

- Researchers have utilized this compound to create carbanucleosides, which are structurally modified nucleosides. Carbanucleosides have potential applications in antiviral and anticancer drug development .

- (−)-Carbovir is an antiviral drug used to treat HIV infections. Scientists have explored chemoenzymatic routes involving 2-azabicyclo[2.2.1]hept-5-ene-3-one as a key intermediate in the synthesis of (−)-Carbovir .

- The compound has been studied for its electrophilic halogenation behavior. Researchers observed that both endo and exo isomers of 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylates with electron-withdrawing substituents exclusively yield rearranged products. Understanding these regularities aids in designing efficient synthetic routes .

- Under acidic conditions, derivatives of 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid undergo a stereospecific rearrangement, yielding 4-aroylamino-2-oxabicyclo[3.3.0]oct-7-en-3-ones. This transformation has been investigated for its synthetic utility .

- Researchers have proposed plausible mechanisms for the rearrangement reactions involving this compound. These insights contribute to the development of novel synthetic methodologies and the design of functional molecules .

Synthesis of Carbocyclic Sugar Amines

Carbanucleoside Synthesis

Chemoenzymatic Synthesis of (−)-Carbovir

Regio- and Stereochemical Regularities in Electrophilic Halogenation

Novel Skeletal Rearrangement into 2-Oxabicyclo[3.3.0]-oct-7-en-3-ones

Mechanistic Insights and Synthetic Applications

作用机制

Target of Action

It is known to be a versatile intermediate in the synthesis of carbocyclic nucleosides , which suggests that it may interact with enzymes involved in nucleotide metabolism.

Mode of Action

The mode of action of 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic Acid involves a series of chemical reactions. For instance, the reaction of ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate with aroyl chloride and the subsequent hydrolysis of the ester group provided 2-aroyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives . These derivatives underwent a stereospecific rearrangement giving 4-aroylamino-2-oxabicyclo[3.3.0]oct-7-en-3-ones by treatment with trifluoroacetic acid .

Biochemical Pathways

Given its role as an intermediate in the synthesis of carbocyclic nucleosides , it can be inferred that it may influence pathways related to nucleotide metabolism.

Result of Action

Its role as an intermediate in the synthesis of carbocyclic nucleosides suggests that it may contribute to the production of these important biomolecules.

Action Environment

It is known that the compound undergoes a series of reactions under acidic conditions , indicating that pH may be an important environmental factor influencing its action.

属性

IUPAC Name |

2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c9-7(10)6-4-1-2-5(3-4)8-6/h1-2,4-6,8H,3H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTBWRUUYOYWXEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1NC2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-[Methyl(propan-2-yl)amino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B2714220.png)

![2-(2,4-Dichlorophenoxy)-N-(2-{[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)acetamide](/img/structure/B2714221.png)

![5-((3,4-dimethoxyphenethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2714224.png)

![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2714227.png)

![5-(4-Methoxyphenyl)-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2714233.png)

![N-(2,5-Dichloro-phenyl)-2-[4-(furan-2-carbonyl)-piperazin-1-yl]-acetamide](/img/structure/B2714237.png)

![Ethyl 3-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2714238.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-methylbenzyl)acetamide](/img/structure/B2714243.png)